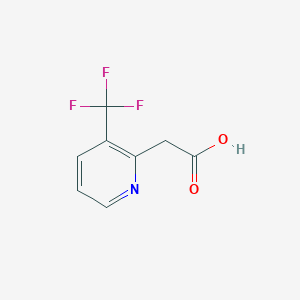

2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid

Overview

Description

2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid, also known as TFP acid or TFAA, is an organic compound . It is commonly used as an acylating reagent in organic synthesis, which can convert anhydrides into corresponding esters . It can also be used to adjust the acid-base conditions of chemical reactions and catalyze certain reactions . TFP acids are widely used in the preparation of fatty acids, peptides, proteins, and other compounds .

Synthesis Analysis

2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid can be prepared by reacting 2-(trifluoromethyl) pyridin-3-amine with acetic anhydride under appropriate reaction conditions . Another synthesis method involves the treatment of a toluene solution of easily accessible 2-(pyridin-2-yl)acetic acid propargyl esters with 2.0 equiv. of Ag2CO3 in the presence of potassium acetate (2.0 equiv.) at 100 °C .Molecular Structure Analysis

The molecular formula of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid is C8H6F3NO2 . The InChI code is 1S/C8H6F3NO2/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14/h1-2,4H,3H2,(H,13,14) .Chemical Reactions Analysis

TFP acid is commonly used as an acylating reagent in organic synthesis, which can convert anhydrides into corresponding esters . It can also be used to adjust the acid-base conditions of chemical reactions and catalyze certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid include a molecular weight of 205.13g/mol , a density of 1.428±0.06 g/cm3 , a boiling point of 268.4±35.0 °C , and a pKa of 3.83±0.10 .Scientific Research Applications

Quantum Chemistry and Molecular Properties

- A study conducted by Bouklah et al. (2012) utilized Density Functional Theory (DFT) and quantum chemical calculations to investigate the molecular properties of various compounds including pyridyl derivatives. This research provides insights into the electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, which are essential for understanding the chemical behavior of these compounds (Bouklah et al., 2012).

Synthesis and Material Science

- Kiss et al. (2008) developed novel routes to synthesize 2-trifluoromethyl-nicotinic acid derivatives, showcasing the utility of these compounds as key intermediates in the synthesis of complex molecules, including inhibitors (Kiss et al., 2008).

- Zhang et al. (2010) synthesized novel iridium complexes using a ligand based on the trifluoromethylpyridine structure for electrophosphorescence applications, indicating the potential of these compounds in the development of new electroluminescent materials (Zhang et al., 2010).

Catalysis

- An efficient approach for the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water using Cu(II)/pypzacac complexes as catalysts was demonstrated by Xie et al. (2014), highlighting the versatility of pyridyl-based ligands in catalysis (Xie et al., 2014).

Structural Chemistry

- The crystal structure of various pyridine derivatives has been elucidated, revealing detailed insights into their molecular configurations and potential for forming complex structures. For example, the structure of triclopyr was studied by Cho et al. (2014), showcasing the detailed geometry of the pyridyl ring and its interactions within the crystal lattice (Cho et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

The exact mode of action of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid is not well-documented. It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The trifluoromethyl group may enhance the compound’s binding affinity and selectivity for its targets .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and viral infections .

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight and lipophilicity, suggest that it may have good oral bioavailability .

Result of Action

Similar compounds have been found to exert a range of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and inhibition of cell proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-2-1-3-12-6(5)4-7(13)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXGLHGMLGPAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696841 | |

| Record name | [3-(Trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000521-27-6 | |

| Record name | [3-(Trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)